Technical Guide: Chemical Properties of Potassium O-pentyl carbonodithioate-d5
Technical Guide: Chemical Properties of Potassium O-pentyl carbonodithioate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Potassium O-pentyl carbonodithioate-d5, a deuterated analogue of Potassium O-pentyl carbonodithioate. Due to the limited availability of experimental data for the deuterated compound, this guide also includes detailed information on its non-deuterated counterpart for comparative purposes. The deuterated form is primarily utilized as an internal standard in quantitative analyses.[1]
Chemical Identity and Physical Properties
Potassium O-pentyl carbonodithioate-d5 is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.[1] The introduction of five deuterium (B1214612) atoms creates a mass shift, allowing it to be distinguished from its non-deuterated analogue while maintaining nearly identical chemical and physical behavior.
Below is a summary of the known chemical and physical properties for both the deuterated and non-deuterated forms.
Table 1: General and Chemical Properties
| Property | Potassium O-pentyl carbonodithioate-d5 | Potassium O-pentyl carbonodithioate |
| Synonyms | Potassium amylxanthate-d5, Potassium pentylxanthate-d5[1] | Potassium amyl xanthate, Potassium pentylxanthogenate[2] |
| Molecular Formula | C₆H₆D₅KOS₂[1] | C₆H₁₁KOS₂[2] |
| Molecular Weight | 207.41 g/mol [1] | 202.4 g/mol [3] |
| CAS Number | Not available | 2720-73-2[2] |
| Appearance | - | Pale yellow powder[2] |
| Odor | - | Pungent[2] |
| Solubility | - | Soluble in water[2] |
Table 2: Physical Property Data
| Property | Potassium O-pentyl carbonodithioate-d5 | Potassium O-pentyl carbonodithioate |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | 497.18 °C (at 101325 Pa) (Predicted)[4] |
| Density | Not available | 1.24 g/cm³ (at 20 °C) (Predicted)[4] |
| Vapor Pressure | Not available | 0 Pa (at 25 °C) (Predicted)[4] |
Synthesis and Experimental Protocols
The general synthesis of potassium alkyl xanthates is a well-established process. The synthesis of Potassium O-pentyl carbonodithioate involves the reaction of an alcohol with carbon disulfide in the presence of a strong base, typically a hydroxide (B78521).[2] For the synthesis of the deuterated analogue, a deuterated starting material would be required.
General Experimental Protocol for the Synthesis of Potassium Alkyl Xanthates
This protocol is a generalized procedure for the synthesis of potassium alkyl xanthates and can be adapted for the synthesis of Potassium O-pentyl carbonodithioate-d5 by using the appropriately deuterated pentanol (B124592).
Materials:
-
Appropriate alcohol (e.g., pentanol or deuterated pentanol)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Anhydrous ether (for washing)
-
Benzene (B151609) (as a solvent, handle with extreme caution in a fume hood)[5]
Procedure:
-
Dissolve potassium hydroxide in a minimal amount of distilled water.[5]
-
Add benzene to the solution, followed by the respective alcohol (e.g., pentanol) with constant stirring.[5]
-
Cool the mixture to 4-5 °C in an ice bath.[5]
-
Slowly add carbon disulfide to the reaction mixture while maintaining the low temperature and continuous stirring. The molar ratio of KOH, alcohol, and CS₂ should be 1:1:1.[5]
-
A solid product, the potassium xanthate, will precipitate out of the solution.
-
Filter the solid product from the reaction mixture.
-
Wash the collected solid with cold anhydrous ether to remove any unreacted starting materials.[5]
-
Dry the final product under a vacuum.
Applications in Research and Drug Development
The primary application of Potassium O-pentyl carbonodithioate-d5 is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In drug development, precise quantification of metabolites and drug candidates in complex biological matrices is crucial. The use of a stable isotope-labeled internal standard like Potassium O-pentyl carbonodithioate-d5 allows for accurate and reproducible measurements by correcting for variations in sample preparation and instrument response.
Workflow and Methodologies
The following diagram illustrates a typical experimental workflow for using Potassium O-pentyl carbonodithioate-d5 as an internal standard in a quantitative LC-MS analysis.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Safety and Handling
Hazard Summary for Potassium O-pentyl carbonodithioate:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin, and may cause respiratory irritation.[6]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[6]
-
Flammability: Flammable solid.[6]
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry place.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potassium amyl xanthate - Wikipedia [en.wikipedia.org]
- 3. Potassium pentylxanthate | C6H11KOS2 | CID 493949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. potassium O-pentyl dithiocarbonate [chembk.com]
- 5. asianpubs.org [asianpubs.org]
- 6. reviewboard.ca [reviewboard.ca]
